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Compound of Interest

Compound Name: Tripropargylamine

Cat. No.: B1585275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for

tripropargylamine, a versatile building block in organic synthesis, particularly in the

construction of complex nitrogen-containing molecules and functional materials. The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) characteristics, offering valuable data for its identification and utilization in research and

development.

Spectroscopic Data Summary
The spectral data for tripropargylamine (CAS No: 6921-29-5) is summarized in the tables

below. This information is crucial for the verification of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of tripropargylamine provides information about the electronic

environment of the protons in the molecule. The spectrum is typically recorded in deuterated

chloroform (CDCl₃).
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Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

~3.4 Doublet ~2.4 -CH₂-

~2.2 Triplet ~2.4 ≡C-H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within tripropargylamine.

Chemical Shift (δ) (ppm) Assignment

~80 -C≡

~72 ≡C-H

~42 -CH₂-

Infrared (IR) Spectroscopy
The IR spectrum of tripropargylamine highlights the characteristic vibrational frequencies of

its functional groups. The data presented here is for a neat sample analyzed by Fourier

Transform Infrared (FTIR) spectroscopy.[1]

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3290 ≡C-H Stretching

~2120 -C≡C- Stretching

~1240 C-N Stretching

Mass Spectrometry (MS)
Mass spectrometry of tripropargylamine provides information about its molecular weight and

fragmentation pattern upon ionization.
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m/z Ratio Proposed Fragment Relative Abundance

131 [M]⁺ (Molecular Ion) High

130 [M-H]⁺ High

92 [M-C₃H₃]⁺ Medium

66 [C₅H₄N]⁺ High

39 [C₃H₃]⁺ High

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of

tripropargylamine.

NMR Spectroscopy
Sample Preparation:

A solution of tripropargylamine is prepared by dissolving approximately 10-20 mg of the

neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

Instrument: A high-resolution NMR spectrometer, such as a Varian CFT-20 or a Bruker

Avance, is used.[1]

¹H NMR: The spectrum is acquired at a frequency of 300-500 MHz. Key parameters include

a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5

seconds, and a spectral width that encompasses all proton signals.
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¹³C NMR: The spectrum is acquired at a frequency of 75-125 MHz. Proton decoupling is

employed to simplify the spectrum to single lines for each unique carbon. A larger number of

scans is typically required compared to ¹H NMR due to the lower natural abundance of the

¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation:

For a neat liquid sample, a thin film is prepared by placing a drop of tripropargylamine
between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

A background spectrum of the clean salt plates is recorded.

The sample is placed in the spectrometer's sample compartment, and the IR spectrum is

recorded over the range of approximately 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Tripropargylamine, being a volatile liquid, is well-suited for Gas Chromatography-Mass

Spectrometry (GC-MS).

The sample is injected into a gas chromatograph, where it is vaporized and separated from

any impurities.

The separated compound then enters the mass spectrometer, where it is ionized, typically by

electron impact (EI).

Data Acquisition:
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Instrument: A GC-MS system.

The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion, generating a mass spectrum which is a plot of

relative intensity versus m/z.

Visualizations
The following diagram illustrates the workflow for the spectral analysis of tripropargylamine,

from the pure compound to the acquisition of its characteristic spectral data.
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Workflow for the spectral analysis of tripropargylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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